methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are often found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The specific conditions for this reaction typically include:
Reagents: Tryptamine derivative, 4-isopropylbenzaldehyde, acid catalyst (e.g., hydrochloric acid or acetic acid)
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring or the beta-carboline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives, such as harmine, harmaline, and tetrahydro-beta-carboline. These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific isopropylphenyl group, which may confer distinct pharmacological properties.
Comparison with Similar Compounds
- Harmine
- Harmaline
- Tetrahydro-beta-carboline
- Norharmane
This detailed article provides a comprehensive overview of methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 1-(4-propan-2-ylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13(2)14-8-10-15(11-9-14)20-21-17(12-19(24-20)22(25)26-3)16-6-4-5-7-18(16)23-21/h4-11,13,19-20,23-24H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUFWIRRAVVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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